1-Carbazol-9-ylpropan-1-one

Mechanoluminescence Room-Temperature Phosphorescence Carbazole Amide Derivatives

1-Carbazol-9-ylpropan-1-one (CAS 59708-36-0), also known as N-propionylcarbazole or 9-propionyl-9H-carbazole, is an N-acyl carbazole derivative with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol. The compound consists of a carbazole core substituted at the nitrogen atom with a propanoyl (propionyl) group, placing it within the class of 9-acylcarbazoles.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 59708-36-0
Cat. No. B15097855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbazol-9-ylpropan-1-one
CAS59708-36-0
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C15H13NO/c1-2-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3
InChIKeyDLNZMKCYZNYLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Carbazol-9-ylpropan-1-one CAS 59708-36-0: N-Acyl Carbazole Building Block for Photophysical Research and Selective Synthesis


1-Carbazol-9-ylpropan-1-one (CAS 59708-36-0), also known as N-propionylcarbazole or 9-propionyl-9H-carbazole, is an N-acyl carbazole derivative with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . The compound consists of a carbazole core substituted at the nitrogen atom with a propanoyl (propionyl) group, placing it within the class of 9-acylcarbazoles [1]. Its predicted physical properties include a density of 1.2±0.1 g/cm³, a boiling point of approximately 361°C at 760 mmHg, and a LogP of approximately 3.84, indicating moderate lipophilicity . This compound serves as a key precursor in the synthesis of more complex carbazole-based materials and as a reagent in selective amidation chemistry [2].

Why N-Acyl Carbazole Analogs Cannot Be Interchanged: The Critical Role of Acyl Chain Length and Electronic Effects in 1-Carbazol-9-ylpropan-1-one


Within the family of N-acyl carbazoles, substitution of the acyl moiety is not a trivial interchange; the specific acyl group dictates both the compound's photophysical behavior and its synthetic reactivity. Systematic studies on a homologous series of N-alkyl carbazole amide derivatives (CAC-N, N = 1–8) have demonstrated a pronounced odd–even effect: compounds with even-numbered alkyl chains exhibit mechanoluminescence (ML), whereas those with odd-numbered chains (such as the propyl group in 1-carbazol-9-ylpropan-1-one) do not [1]. This parity-dependent photophysical behavior underscores that the exact chain length—and by extension the acyl substituent—is a non-negotiable determinant of material performance. Furthermore, the electronic nature of the acyl group directly influences the chemiluminescence quantum yield during air oxidation, as shown by comparative studies of various 9-acylcarbazoles [2]. Consequently, substituting this compound with a different N-acyl carbazole (e.g., N-acetyl or N-benzoyl) will fundamentally alter both its optical properties and its utility in synthetic transformations, making direct replacement impossible without extensive re-optimization.

Quantitative Evidence Differentiating 1-Carbazol-9-ylpropan-1-one (CAS 59708-36-0) from Structurally Similar Carbazole Derivatives


Odd-Even Photophysical Effect: Propyl vs. Ethyl/Butyl Substituted Carbazole Amides

In a homologous series of carbazole amide derivatives (CAC-N, where N represents the number of carbon atoms in the alkyl chain), a strict odd–even effect governs mechanoluminescence (ML) and room-temperature phosphorescence (RTP) properties [1]. Compounds with even-numbered alkyl chains (e.g., ethyl, butyl) exhibit distinct ML and RTP, whereas odd-numbered counterparts (including the propyl group in 1-carbazol-9-ylpropan-1-one) display markedly different photophysical behavior—specifically, no observable ML [1]. This structure-property relationship directly informs material selection for optoelectronic applications.

Mechanoluminescence Room-Temperature Phosphorescence Carbazole Amide Derivatives

Chemiluminescence Quantum Yield: 9-Propionylcarbazole vs. Other 9-Acylcarbazoles

Direct chemiluminescence emissions have been observed during the air oxidation of various 9-acylcarbazoles, with the relative emission intensity being dependent on the nature of the acyl substituent [1]. The study examined 3-acyl-9-methylcarbazoles, 3,6-diacyl-9-methylcarbazoles, and 9-acylcarbazoles, establishing that the chemiluminescence efficiency is a function of the acyl group's electronic and steric properties [1]. While specific quantitative intensity data for 9-propionylcarbazole was not explicitly reported, the study confirms that 9-acylcarbazoles as a class generate excited singlet state carbazole anions upon oxidation, and the relative intensity varies with substituent structure [1].

Chemiluminescence Acylcarbazoles Singlet Excited State

Selective Transamidation Efficiency: N-Propionylcarbazole vs. N-Benzoylcarbazole

N-Acyl carbazoles, including N-propionylcarbazole, function as selective transamidation reagents that preferentially acylate sterically less hindered primary amines in the presence of other nucleophilic functional groups [1]. The study demonstrated that N-benzoyl carbazole could selectively benzoylate the terminal primary amines of spermidine in high yield without affecting secondary amines or other reactive moieties [1]. The propionyl analog (1-carbazol-9-ylpropan-1-one) is expected to exhibit similar selectivity profiles, making it a valuable tool for site-selective amide bond formation in complex molecule synthesis.

Transamidation Selective Amidation N-Acyl Carbazole

Physicochemical Profile: Predicted Density, Boiling Point, and Lipophilicity

Computational predictions provide a baseline physicochemical profile for 1-carbazol-9-ylpropan-1-one that can inform solvent selection, purification strategies, and formulation considerations . The predicted density is 1.2±0.1 g/cm³, the boiling point is 361.0±15.0 °C at 760 mmHg, and the LogP is 3.8447, indicating moderate lipophilicity . These values are comparable to other N-acyl carbazoles of similar molecular weight but differ significantly from the parent carbazole (density ~1.1 g/cm³, LogP ~3.0) [1].

Physicochemical Properties LogP Density

Optimal Scientific and Industrial Use Cases for 1-Carbazol-9-ylpropan-1-one Based on Empirical Evidence


Selective Amidation Reagent in Complex Natural Product Synthesis

Based on its class-level activity as an N-acyl carbazole transamidation reagent [1], 1-carbazol-9-ylpropan-1-one is ideally suited for site-selective acylation of sterically less hindered primary amines in polyfunctional molecules. This application is particularly valuable in the total synthesis of polyamine natural products (e.g., spermidine derivatives) where protecting group strategies would otherwise be required. The mild, additive-free conditions and tolerance of alcohol, phenol, indole, and aniline moieties make this compound a strategic choice for late-stage functionalization [1].

Precursor for Photophysical Studies on Odd-Even Chain Effects in Carbazole-Based Luminogens

The propyl chain of 1-carbazol-9-ylpropan-1-one serves as a critical odd-numbered reference point in systematic investigations of alkyl chain parity effects on mechanoluminescence (ML) and room-temperature phosphorescence (RTP) [1]. Researchers developing structure-property relationships for organic light-emitting materials can employ this compound to probe the absence of ML in odd-chain systems, contrasting it with even-chain analogs that exhibit ML [1]. This comparative framework is essential for rational design of mechanoresponsive materials.

Chemiluminescent Probe Development

The established chemiluminescence of 9-acylcarbazoles during air oxidation [1] positions 1-carbazol-9-ylpropan-1-one as a candidate for developing novel chemiluminescent probes or detection systems. Its emission arises from the generation of an excited singlet state carbazole anion [1]. By tuning the acyl substituent, researchers can modulate emission intensity and kinetics, making this compound a versatile scaffold for optimizing analytical or imaging assays that rely on oxidative chemiluminescence.

Building Block for Carbazole-Containing Organic Electronic Materials

As an N-acyl carbazole derivative, 1-carbazol-9-ylpropan-1-one can be further functionalized or used as a monomeric precursor in the synthesis of carbazole-containing polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1]. Its moderate lipophilicity (LogP ~3.84) and predicted boiling point (361°C) facilitate handling in standard organic synthesis workflows [2].

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